molecular formula C20H19N3O3 B2376528 N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenyloxalamide CAS No. 898423-26-2

N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenyloxalamide

Cat. No.: B2376528
CAS No.: 898423-26-2
M. Wt: 349.39
InChI Key: NDHPNZBNJANYMY-UHFFFAOYSA-N
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Description

N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenyloxalamide is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.39. The purity is usually 95%.
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Scientific Research Applications

Quinoxaline Derivatives Synthesis and Biological Evaluation

Quinoxalines are heterocyclic compounds noted for their pharmacological significance, including roles in chemoprotection and bioactivation, particularly in cancer therapy. The synthesis and evaluation of quinoxaline derivatives have been extensively studied, demonstrating their potential in generating reactive oxygen species for cancer treatment. For instance, compounds with electron-withdrawing groups on the quinoxaline ring showed pronounced cytotoxic activity, highlighting the promise of quinoxaline N-oxides in oncology (Solano et al., 2007).

Antioxidant and Anti-inflammatory Applications

Quinoxaline derivatives have also been found to possess antioxidant and anti-inflammatory properties. Synthesis and biological evaluations of new 2-arylcarbonyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives have shown significant cytotoxic parameters, suggesting a role in reducing oxidative stress and inflammation. The research indicates that the di-N-oxidized compounds, particularly those with specific structural modifications, exhibit good cytotoxicity, indicating their potential for therapeutic applications in conditions associated with oxidative stress and inflammation (Solano et al., 2007).

Neuroprotective Effects

Quinoxaline derivatives have demonstrated neuroprotective effects, particularly in the context of cerebral ischemia. One notable example is 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), a compound that inhibits binding to the quisqualate subtype of the glutamate receptor, offering protection against global ischemia. This indicates the potential of quinoxaline derivatives in treating or mitigating damage from cerebral ischemic events (Sheardown et al., 1990).

Cancer Detection and Therapy

The unique properties of quinoxaline derivatives, particularly their interactions with the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme, have been leveraged in cancer therapy and detection. NQO1's overexpression in many tumors and its role in the bioactivation of chemotherapeutic quinones make it a target for anticancer therapy. Research has focused on developing NQO1 inhibitors and NQO1-directed chemotherapeutic quinones as selective anticancer therapies. Additionally, the differential expression levels of NQO1 between cancerous and normal cells have been exploited to develop effective probes for cancer detection, showcasing the versatility of quinoxaline derivatives in oncology (Zhang et al., 2018).

Properties

IUPAC Name

N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-N-phenyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-17-9-8-14-12-16(11-13-5-4-10-23(17)18(13)14)22-20(26)19(25)21-15-6-2-1-3-7-15/h1-3,6-7,11-12H,4-5,8-10H2,(H,21,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHPNZBNJANYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NC4=CC=CC=C4)CCC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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